![molecular formula C17H21N3O3 B5666364 9-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5666364.png)
9-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Synthesis Analysis
Spiro compounds, similar in structure to "9-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol", have been synthesized through various methods. For instance, the Prins cascade cyclization has been employed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, showcasing a method that could potentially be adapted for the synthesis of our compound of interest (Reddy et al., 2014). Additionally, the synthesis of related spirocyclic ethers and lactones indicates the versatility of approaches in generating complex spiro structures, including the use of phenylthio migration (Chibale et al., 1993).
Molecular Structure Analysis
The molecular structure of spiro compounds like "9-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol" is characterized by the presence of a spiro linkage, which significantly influences their chemical behavior and physical properties. X-ray crystallography studies have been pivotal in determining the detailed structures of such molecules, providing insights into their stereochemistry and conformational preferences (Brimble et al., 1997).
properties
IUPAC Name |
9-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-oxa-9-azaspiro[5.5]undecan-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-14-7-4-12-22-17(14)8-10-20(11-9-17)16-18-15(19-23-16)13-5-2-1-3-6-13/h1-3,5-6,14,21H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKCSKCSNXZKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C3=NC(=NO3)C4=CC=CC=C4)OC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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